molecular formula C27H24F3N3O3 B4148245 ELOVL6-IN-3

ELOVL6-IN-3

Cat. No.: B4148245
M. Wt: 495.5 g/mol
InChI Key: XNUIQJWHESYIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ELOVL6-IN-3 is a compound that inhibits the activity of the enzyme elongation of very long-chain fatty acids protein 6. This enzyme is involved in the elongation of fatty acids, which are essential components of various cellular processes, including lipid metabolism, membrane structure, and cell signaling . By inhibiting this enzyme, this compound can potentially modulate these processes, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of ELOVL6-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

ELOVL6-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ELOVL6-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of fatty acid elongation and the role of elongation of very long-chain fatty acids protein 6 in lipid metabolism. In biology, it is used to investigate the effects of fatty acid elongation on cellular processes and signaling pathways. In medicine, this compound is studied for its potential therapeutic applications in metabolic disorders, cancer, and other diseases. In industry, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

ELOVL6-IN-3 exerts its effects by inhibiting the activity of the enzyme elongation of very long-chain fatty acids protein 6. This inhibition disrupts the elongation of fatty acids, leading to changes in lipid metabolism and cellular processes. The molecular targets and pathways involved include the regulation of lipid biosynthesis, cell membrane dynamics, and signaling pathways .

Comparison with Similar Compounds

ELOVL6-IN-3 is unique in its specific inhibition of elongation of very long-chain fatty acids protein 6. Similar compounds include other inhibitors of the elongation of very long-chain fatty acids protein family, such as inhibitors of elongation of very long-chain fatty acids protein 1, elongation of very long-chain fatty acids protein 2, and elongation of very long-chain fatty acids protein 7. These compounds share similar mechanisms of action but differ in their specificity and effects on lipid metabolism and cellular processes .

Properties

IUPAC Name

6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O3/c1-16-21(23(35)33(31-16)18-12-8-5-9-13-18)26(27(28,29)30)22-19(14-25(2,3)15-20(22)34)32(24(26)36)17-10-6-4-7-11-17/h4-13,31H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUIQJWHESYIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)C5=CC=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a chloroform solution (5 ml) of 2-(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-3,3,3-trifluoro-propanoic acid methyl ester (565 mg, 1.81 mmol), 5,5-dimethyl-3-phenylamino-2-cyclohexen-1-one (390 mg, 1.81 mmol) was added and the mixture was stirred for 14 hours. After concentrating the liquid reaction mixture under reduced pressure, the residue was purified by silica gel flash column chromatography. Thus, the title compound was obtained as a colorless solid (780 mg).
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ELOVL6-IN-3

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